2,3-Dichloro-5-fluorothiophenol
CAS No.: 1803820-24-7
Cat. No.: VC2747390
Molecular Formula: C6H3Cl2FS
Molecular Weight: 197.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803820-24-7 |
---|---|
Molecular Formula | C6H3Cl2FS |
Molecular Weight | 197.06 g/mol |
IUPAC Name | 2,3-dichloro-5-fluorobenzenethiol |
Standard InChI | InChI=1S/C6H3Cl2FS/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
Standard InChI Key | SSUBBMSNQVKJAM-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1S)Cl)Cl)F |
Canonical SMILES | C1=C(C=C(C(=C1S)Cl)Cl)F |
Introduction
Description of 2,3-Dichloro-5-fluorothiophenol
2,3-Dichloro-5-fluorothiophenol is an organosulfur compound with the molecular formula . It is a derivative of thiophenol, characterized by chlorine and fluorine atoms on the aromatic ring.
Property | Value |
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Molecular Formula | |
Molecular Weight | 197.06 g/mol |
CAS Number | 1803820-24-7 |
Preparation Methods
The synthesis of 2,3-Dichloro-5-fluorothiophenol involves introducing thiol groups into aromatic compounds. A common method includes reacting aryl halides with sulfur compounds using catalysts like copper iodide () and bases like potassium carbonate () at elevated temperatures. Industrial production may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide, offering efficiency and large-scale production capabilities.
Chemical Reactions
2,3-Dichloro-5-fluorothiophenol undergoes several types of chemical reactions:
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Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
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Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
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Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents include oxidizing agents like hydrogen peroxide (), reducing agents like sodium borohydride (), and nucleophiles like amines. Major products include disulfides, sulfonic acids, and various substituted aromatic compounds.
Scientific Research Applications
2,3-Dichloro-5-fluorothiophenol has diverse applications in scientific research:
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Chemistry: Used as a building block in synthesizing complex organosulfur compounds and as a reagent in organic reactions.
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Biology: Useful in studying enzyme inhibition and protein interactions due to its unique properties.
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Medicine: Potential use in developing pharmaceuticals, particularly in designing drugs targeting specific molecular pathways.
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Industry: Employed in producing specialty chemicals and materials, including corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action involves interaction with molecular targets like enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity, affecting cellular pathways and processes.
Comparison with Similar Compounds
2,3-Dichloro-5-fluorothiophenol can be compared with other thiophenol derivatives:
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2,5-Dichlorothiophenol
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3-Fluorothiophenol
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2,5-Dichloro-4-fluorothiophenol
The presence of chlorine and fluorine atoms imparts unique reactivity and properties, distinguishing it from its analogs.
Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS |
---|---|---|---|
2,5-Dichlorothiophene-3-boronic acid | 196.85 | 177735-28-3 | |
2,5-Dichlorothiophene-3-carboxylic acid | 197.04 | 36157-41-2 | |
2,5-Dichloro-3-fluorothiophenol | 197.06 | 1804421-53-1 | |
3,4-Dichloro-5-fluorothiophenol | 197.06 | 1804881-36-4 | |
3,5-Dichloro-2-fluorothiophenol | 197.06 | 1806281-14-0 |
Biological Activities
2,3-Dichloro-5-fluorothiophenol exhibits biological activities. The thiol group plays a crucial role in its reactivity and biological interactions, while the chlorine and fluorine atoms enhance its electrophilic properties, making it a valuable reagent in biochemical assays. The primary mechanism of action involves covalent bonding with cysteine residues, leading to enzyme inhibition and altered protein conformation.
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